7-(1H-benzimidazol-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine
Beschreibung
The core structure features a 5-methyl group at position 5, a 4-chlorophenyl substituent at position 3, and a benzimidazole moiety at position 5. The benzimidazole group introduces aromaticity and hydrogen-bonding capacity, which may enhance interactions with biological targets such as kinases or enzymes . Its molecular formula is C₂₀H₁₄ClN₅, with a molecular weight of 367.81 g/mol (estimated). The compound has been investigated for antitumor activity, particularly as a c-Met kinase inhibitor, owing to structural similarities with other pyrazolo-pyrimidine derivatives .
Eigenschaften
IUPAC Name |
7-(benzimidazol-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN5/c1-13-10-19(25-12-22-17-4-2-3-5-18(17)25)26-20(24-13)16(11-23-26)14-6-8-15(21)9-7-14/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRMZERCKSECJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3C=NC4=CC=CC=C43)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1H-benzimidazol-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 1H-benzimidazole with 4-chlorobenzaldehyde to form an intermediate, which is then cyclized with 5-methylpyrazolo[1,5-a]pyrimidine under specific conditions such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7-(1H-benzimidazol-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl moiety, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol, potassium cyanide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with various nucleophiles replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
Biological Activities
The compound exhibits several biological activities, primarily due to its ability to interact with various biological targets. Key applications include:
Anticancer Activity
Research has shown that derivatives of pyrazolo[1,5-a]pyrimidine possess significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that may be attributed to its ability to inhibit specific kinases involved in cancer progression. For instance, studies indicate that compounds with similar structures can inhibit the growth of cisplatin-resistant cells, suggesting a potential role in overcoming drug resistance in cancer therapy .
Antimicrobial Properties
The benzimidazole moiety is known for its antimicrobial effects. Compounds containing this structure have been evaluated for their ability to combat bacterial and fungal infections. Preliminary studies suggest that the addition of chlorophenyl and pyrazolo groups enhances the antimicrobial efficacy, making it a candidate for further development as an antimicrobial agent .
Sirtuin Modulation
Sirtuins are a family of proteins involved in cellular regulation and have been implicated in aging and metabolic processes. The compound has been identified as a potential modulator of sirtuin activity, which could lead to applications in age-related diseases and metabolic disorders. This modulation can influence pathways related to longevity and cellular stress responses .
Case Studies
Several studies have documented the efficacy of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against various cancer cell lines, particularly cisplatin-resistant variants. |
| Study 2 | Antimicrobial Properties | Showed promising results against bacterial strains, indicating potential for therapeutic use in infections. |
| Study 3 | Sirtuin Modulation | Identified as a modulator of sirtuin activity with implications for metabolic regulation and aging. |
Wirkmechanismus
The mechanism of action of 7-(1H-benzimidazol-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and the context of its use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Variations at Position 7
The 7-position substituent significantly influences biological activity and physicochemical properties:
Key Findings :
- Benzimidazole vs.
- Trifluoromethyl Groups : Derivatives with trifluoromethyl () exhibit higher metabolic stability due to fluorine’s electron-withdrawing effects but may lack the hydrogen-bonding capacity of benzimidazole .
Antitumor Activity
- Target Compound : Derivatives with 5-methyl and benzimidazole substituents (e.g., 10a–10x in ) showed IC₅₀ values <1 μM against c-Met kinase and antiproliferative effects in SH-SY5Y, MDA-MB-231, and HepG2 cell lines .
- Triazolo[1,5-a]pyrimidines: Compounds like 7-(3-fluorophenylamino)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine () demonstrated moderate activity against leukemia cells (IC₅₀ ~10 μM), suggesting benzimidazole derivatives may offer superior potency .
Enzyme Inhibition
Physicochemical Properties
Implications : The benzimidazole group balances moderate metabolic stability with target affinity, whereas piperidine improves solubility but may require structural optimization for potency.
Biologische Aktivität
7-(1H-benzimidazol-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound's structure consists of a pyrazolo[1,5-a]pyrimidine core substituted with a benzimidazole moiety and a 4-chlorophenyl group. This unique arrangement contributes to its biological activity.
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. A study demonstrated that various derivatives, including the target compound, showed potent inhibitory effects against cancer cell lines, particularly in cisplatin-resistant models. The mechanism involves the induction of apoptosis and inhibition of cell migration in MCF-7 breast cancer cells, with IC50 values ranging from 0.3 to 24 µM for related compounds .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A study synthesized several pyrazole derivatives and assessed their antibacterial and antibiofilm activities. The results indicated that these compounds could inhibit bacterial growth and biofilm formation effectively, suggesting potential applications in treating infections .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazolo[1,5-a]pyrimidine derivatives was explored through their interaction with COX-1 and COX-2 enzymes. Compounds in this class have shown selective inhibition of these cyclooxygenases, which are critical in inflammatory processes. This inhibition can lead to reduced inflammation and pain relief in various conditions .
The biological activities of 7-(1H-benzimidazol-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine can be attributed to several mechanisms:
- Inhibition of Kinases : The compound acts as an inhibitor of various kinases involved in cancer cell proliferation and survival.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells through mitochondrial pathways.
- Antimicrobial Action : The compound disrupts bacterial cell membranes and inhibits essential metabolic pathways.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of various pyrazolo[1,5-a]pyrimidine derivatives against breast cancer cell lines. The compound exhibited significant cytotoxicity with a synergistic effect when combined with doxorubicin, enhancing the overall therapeutic outcome against resistant cancer types.
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of synthesized pyrazole derivatives. The results showed that certain compounds effectively inhibited biofilm formation by pathogenic bacteria, indicating their potential as novel antimicrobial agents .
Data Summary
Q & A
Basic: What synthetic methodologies are commonly employed to prepare pyrazolo[1,5-a]pyrimidine derivatives with benzimidazole substituents?
Answer:
The synthesis typically involves cyclocondensation of 5-aminopyrazole precursors with enaminones or β-diketones. For example:
- Step 1: React 5-aminopyrazole derivatives with (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-one in aqueous ethanol to form methyl carboxylate intermediates .
- Step 2: Hydrolyze the ester to carboxylic acid, followed by coupling with amines (e.g., benzimidazole derivatives) using activating agents like bis(pentafluorophenyl) carbonate (BPC) .
- Alternative route: Use 5-amino-3-(4-chlorophenyl)pyrazole and sodium nitromalonaldehyde under reflux, followed by reduction and coupling .
Key conditions: Reflux in ethanol/pyridine (6–8 hours), purification via silica gel chromatography, and crystallization (e.g., ethanol/cyclohexane) .
Advanced: How can reaction parameters be optimized to enhance the yield of 7-benzimidazolyl-substituted pyrazolo[1,5-a]pyrimidines?
Answer:
Optimization strategies include:
- Solvent selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures enhance cyclization .
- Catalysis: Acidic conditions (e.g., trifluoroacetic acid) accelerate cyclization, as seen in pyrazolo[3,4-b]pyridine syntheses .
- Temperature control: Reflux (~80–100°C) balances reaction rate and decomposition risks. Lower yields (<60%) occur at room temperature .
- Purification: Gradient elution in column chromatography (petroleum ether/ethyl acetate) resolves regioisomers, improving purity .
Basic: Which spectroscopic techniques are essential for structural validation of this compound?
Answer:
Critical techniques include:
- 1H/13C NMR: Assign aromatic protons (δ 7.1–8.5 ppm) and carbons (δ 110–160 ppm) to confirm regiochemistry of the benzimidazole and chlorophenyl groups .
- IR spectroscopy: Identify NH stretches (~3400 cm⁻¹) and C=N/C-Cl vibrations (~1600–700 cm⁻¹) .
- Mass spectrometry (MS): Molecular ion peaks (e.g., [M+H]+) validate molecular weight (e.g., ~450–500 Da) .
- X-ray crystallography: Resolves ambiguity in fused-ring planarity and substituent orientation (e.g., dihedral angles <5°) .
Advanced: How do researchers address discrepancies in spectral data for pyrazolo[1,5-a]pyrimidine derivatives?
Answer:
Strategies include:
- 2D NMR (COSY, HSQC): Resolve overlapping signals in crowded aromatic regions, particularly for benzimidazole and chlorophenyl protons .
- Computational modeling: Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian09) .
- Isotopic labeling: Track coupling pathways in NOESY/ROESY experiments to confirm substituent positions .
- Crystallographic validation: Single-crystal X-ray structures (e.g., monoclinic P21/c space group) provide unambiguous proof of regiochemistry .
Advanced: What computational approaches predict the biological activity of this compound?
Answer:
- Molecular docking: Use AutoDock Vina to simulate binding to targets (e.g., angiotensin II receptors or kinases) with PyMOL visualization. Key parameters: grid size = 20 Å, exhaustiveness = 20 .
- QSAR modeling: Correlate substituent electronic parameters (Hammett σ) with IC50 values from enzymatic assays .
- MD simulations (GROMACS): Assess stability of ligand-target complexes over 100 ns trajectories to prioritize analogs .
Basic: What biological activities are reported for structurally analogous pyrazolo[1,5-a]pyrimidines?
Answer:
- Anticancer activity: 5-(Indol-3-yl) derivatives inhibit HCT-116 and MCF-7 cells (IC50 = 2.5–10 µM) via intercalation or kinase inhibition .
- Enzyme inhibition: Trifluoromethyl-substituted analogs act as CRF1 antagonists (Ki = 15 nM) and COX-2 inhibitors (IC50 = 0.8 µM) .
- Antioxidant effects: Pyrazolo[1,5-a]pyrimidines with hydroxyl groups show radical scavenging (EC50 = 12–45 µM) in DPPH assays .
Advanced: How are structure-activity relationship (SAR) studies designed for this compound?
Answer:
- Substituent variation: Synthesize analogs with:
- Biological testing:
- Data analysis: Use PCA (principal component analysis) to correlate structural descriptors (logP, polar surface area) with activity .
Advanced: What strategies reduce off-target cytotoxicity while retaining anticancer efficacy?
Answer:
- Prodrug design: Introduce hydrolyzable esters (e.g., ethyl carboxylates) to enhance tumor-specific activation .
- Selective targeting: Conjugate with folate or peptide ligands to exploit receptor-mediated endocytosis in cancer cells .
- Toxicity screening: Compare IC50 ratios (cancer/normal cells) in MTT assays. Analogs with ratios >10 are prioritized .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
